![molecular formula C9H8Cl2F10N2O2 B034256 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol CAS No. 101913-93-3](/img/structure/B34256.png)
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "PFH-DiZ" and has been synthesized through a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is not well understood. However, it is believed that this compound exerts its anti-tumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol are not well studied. However, it has been reported that this compound can cause DNA damage and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol in lab experiments include its potential anti-tumor activity and its ability to synthesize novel materials with unique properties. The limitations of using this compound in lab experiments include its complex synthesis process and its potential toxicity.
Direcciones Futuras
For the research on 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as drug delivery and environmental remediation. Additionally, the toxicity of this compound needs to be studied further to ensure its safe use in lab experiments.
Métodos De Síntesis
The synthesis of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is a complex process that involves several steps. The first step involves the reaction of 1,1,1,2,2,7,7,7-octafluoroheptan-4-ol with thionyl chloride to form 1-chloro-1,1,2,2,7,7,7-heptafluoroheptane. The second step involves the reaction of 1-chloro-1,1,2,2,7,7,7-heptafluoroheptane with difluoromethylhydrazine to form 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-heptane. The third step involves the reaction of 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-heptane with trifluoroacetic anhydride to form 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol.
Aplicaciones Científicas De Investigación
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent. In materials science, this compound has been used to synthesize novel materials with unique properties. In environmental science, this compound has been used as a reagent for the detection and quantification of environmental pollutants.
Propiedades
Número CAS |
101913-93-3 |
|---|---|
Nombre del producto |
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol |
Fórmula molecular |
C9H8Cl2F10N2O2 |
Peso molecular |
437.06 g/mol |
Nombre IUPAC |
1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol |
InChI |
InChI=1S/C9H8Cl2F10N2O2/c10-6(12,13)4(24,8(16,17)18)1-3(23-22)2-5(25,7(11,14)15)9(19,20)21/h24-25H,1-2,22H2 |
Clave InChI |
LGMUJSLDWXUYRS-UHFFFAOYSA-N |
SMILES |
C(C(=NN)CC(C(F)(F)F)(C(F)(F)Cl)O)C(C(F)(F)F)(C(F)(F)Cl)O |
SMILES canónico |
C(C(=NN)CC(C(F)(F)F)(C(F)(F)Cl)O)C(C(F)(F)F)(C(F)(F)Cl)O |
Sinónimos |
1-chloro-6-(chloro-difluoro-methyl)-1,1,7,7,7-pentafluoro-4-hydrazinyl idene-2-(trifluoromethyl)heptane-2,6-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

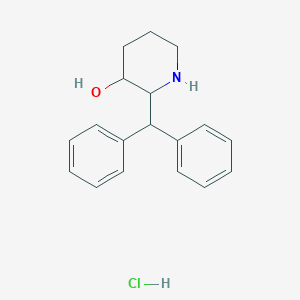
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
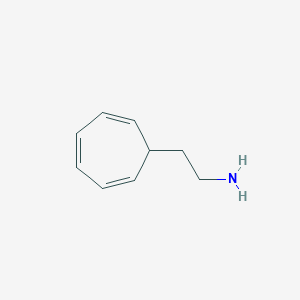

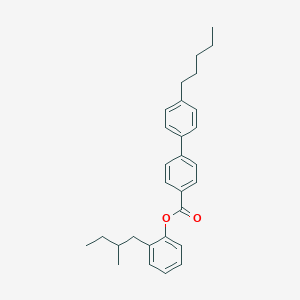
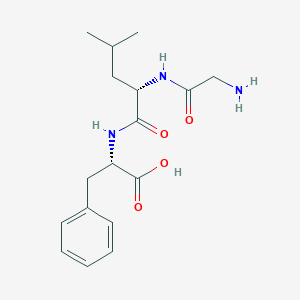


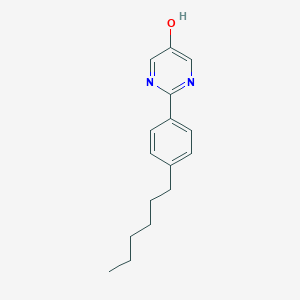

![Cucurbit[7]uril](/img/structure/B34203.png)